Product packaging for 4-(3-Hydroxypropyl)benzenesulfonamide(Cat. No.:CAS No. 135832-46-1)

4-(3-Hydroxypropyl)benzenesulfonamide

Cat. No.: B13900455
CAS No.: 135832-46-1
M. Wt: 215.27 g/mol
InChI Key: NSNHWGDFYDLMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . As a benzenesulfonamide derivative, this compound features a sulfonamide group linked to a benzene ring that is substituted with a 3-hydroxypropyl chain. Sulfonamides represent the first class of synthetic antimicrobial drugs and are known for their ability to competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway . By acting as a structural mimic of para-aminobenzoic acid (pABA), sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and reproduction . Beyond their historical antimicrobial role, sulfonamide compounds are the subject of ongoing research in various scientific fields, including the development of metal complexes for investigating anticancer and antimicrobial therapies . This product is intended for research and scientific purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3S B13900455 4-(3-Hydroxypropyl)benzenesulfonamide CAS No. 135832-46-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135832-46-1

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

4-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2,(H2,10,12,13)

InChI Key

NSNHWGDFYDLMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCO)S(=O)(=O)N

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 4 3 Hydroxypropyl Benzenesulfonamide Analogues

Functionalization of the Hydroxypropyl Side Chain

The aliphatic hydroxyl group of 4-(3-hydroxypropyl)benzenesulfonamide is a key site for derivatization, allowing for modifications that can significantly alter the molecule's physical and chemical properties.

The primary alcohol of the hydroxypropyl side chain can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. A common transformation is the oxidation to a 3-oxopropyl group, yielding 4-(3-oxopropyl)benzenesulfonamide. While direct oxidation of this compound is not extensively detailed in the provided literature, related transformations on similar structures are well-established. For instance, the synthesis of chalcone-like structures, such as 4-[(1E)-3-(substituted-phenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide, involves the reaction of an aromatic ketone with an aldehyde, indicating the utility of oxo-functionalized benzenesulfonamides as synthetic precursors. researchgate.net The development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives as carbonic anhydrase inhibitors further highlights the significance of the oxopropyl moiety in medicinal chemistry. nih.gov

General oxidation methods for primary alcohols to aldehydes are widely applicable and include reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation. The choice of reagent is crucial to prevent over-oxidation to the carboxylic acid.

Table 1: Examples of Reactions Related to Oxopropyl Benzenesulfonamides

Starting MaterialReagent/Reaction TypeProductReference
4-acetylbenzenesulfonamide and substituted aldehydeClaisen-Schmidt condensation4-[(1E)-3-(Substituted-phenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide researchgate.net
N/ATail/dual tail approaches on benzenesulfonamide (B165840) core4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives nih.gov

Introduction of Other Functional Groups (e.g., Ethers, Esters)

The hydroxyl group can readily be converted into other functional groups such as ethers and esters through standard organic synthesis protocols. researchgate.netsemanticscholar.org These derivatization reactions are commonly employed to modify the polarity, solubility, and steric profile of molecules. researchgate.netresearchgate.net

Esterification: The formation of esters is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.net Another approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. These methods allow for the introduction of a wide variety of ester functionalities.

Etherification: The Williamson ether synthesis is a common method for preparing ethers. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. researchgate.net

These derivatization techniques are fundamental in medicinal chemistry and materials science for fine-tuning molecular properties. nih.govrsc.org

Table 2: General Methods for Hydroxyl Group Derivatization

Reaction TypeReagentsFunctional Group Formed
EsterificationAcyl chlorides, organic anhydridesEster
Etherification (Williamson)Alkyl halide, strong base (e.g., NaH)Ether

Reactions Involving the Benzenesulfonamide Moiety

The benzenesulfonamide group offers multiple reaction sites, including the nitrogen atom of the sulfonamide, the C-N bond, and the S-N bond, allowing for extensive structural modifications.

The sulfonamide N-H bond is acidic and can be deprotonated by a base, allowing for subsequent functionalization. N-alkylation and N-arylation are common transformations. For example, the synthesis of N-alkyl benzenesulfonamides can be achieved through various methods, including reaction with alkyl halides in the presence of a base. google.com A patent describes a method for synthesizing N-tert-butyl benzenesulfonamide by reacting methyl tertiary butyl ether with benzenesulfonamide compounds under a ternary catalytic system. google.com The synthesis of HIV-1 capsid inhibitors has been demonstrated through the acylation of a free amine with substituted benzenesulfonyl chlorides, showcasing a key N-H functionalization step. nih.gov

The formation of a C-N bond to create N-aryl sulfonamides is a crucial transformation in pharmaceutical synthesis. thieme-connect.com While sulfonamides exhibit lower nucleophilicity compared to alkylamines, several catalytic systems have been developed to facilitate this coupling. thieme-connect.comprinceton.edu Copper-catalyzed Ullmann-type reactions are a classic method for coupling aryl halides with amines or N-containing heterocycles. mdpi.comnih.gov More recently, nickel-catalyzed cross-coupling reactions have emerged as a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles, providing access to a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu These reactions can be photosensitized and proceed under relatively mild conditions. princeton.edu Cobalt-catalyzed C-N cross-coupling reactions have also been reported, for instance, between benzamide (B126) and aryl iodide in water. rsc.org

Table 3: Catalytic Systems for C-N Cross-Coupling of Sulfonamides

Catalyst SystemCoupling PartnersProduct TypeReference
Copper(I) / LigandArenediazonium salts and aminesN-Aryl amines mdpi.com
Nickel / PhotosensitizerSulfonamides and aryl halidesN-Aryl sulfonamides princeton.edu
Copper(I) iodide / L-prolineBenzenesulfonamide and aryl bromidesN-Aryl benzenesulfonamides nih.gov
Cobalt(II) oxalate (B1200264) / dmedaBenzamide and aryl iodidesN-Aryl benzamides rsc.org

S-N Bond Formation Mechanisms

The construction of the S-N bond is the cornerstone of sulfonamide synthesis. The most traditional method involves the reaction of an arylsulfonyl chloride with an amine. thieme-connect.comnih.gov This nucleophilic substitution reaction is widely used for the synthesis of many simple sulfonamide drug intermediates. thieme-connect.com

Alternative and more modern approaches have been developed to overcome the limitations of using potentially toxic reagents. nih.govresearchgate.net Oxidative S-N coupling reactions are an effective and environmentally friendly option. thieme-connect.comresearchgate.net These reactions typically involve the interaction of an S-reagent (like a thiol or sulfinic acid) and an N-reagent (an amine) in the presence of an oxidant. researchgate.net The oxidant, often a mild one like a hypervalent iodine compound or a copper salt, facilitates the formation of an active sulfur species that then couples with the amine. thieme-connect.com

Another pathway involves the use of sulfonyl azides as sulfonyl donors. Trifluoromethanesulfonic acid can induce the formation of a reactive sulfonyl cation from a sulfonyl azide (B81097), which can then be used to prepare sulfones. researchgate.net Furthermore, dual copper and visible-light catalysis can mediate an S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides, proceeding through a triplet nitrene and sulfonyl radical coupling mechanism under redox-neutral conditions. nih.gov Mass spectrometry studies have shown that under certain conditions, the S-N bond of protonated benzenesulfonamides can dissociate to form a sulfonyl cation intermediate. researchgate.net

Table 4: Summary of S-N Bond Formation Mechanisms

MethodKey ReagentsMechanism HighlightsReference
Classical SynthesisArylsulfonyl chloride, AmineNucleophilic substitution at sulfur thieme-connect.comnih.gov
Oxidative CouplingThiol/Sulfinic acid, Amine, OxidantOxidant activates S-reagent for coupling with N-reagent thieme-connect.comresearchgate.net
Dual CatalysisPhenylsulfinic acid, Aryl azide, Copper catalyst, PhotocatalystVisible light generates triplet nitrene for coupling with sulfonyl radical nih.gov
Sulfonyl Azide MethodSulfonyl azide, Trifluoromethanesulfonic acidFormation of a reactive sulfonyl cation researchgate.net

Modifications to the Aromatic Ring

Halogenation and Fluorination Effects on Reactivity

The introduction of halogen atoms onto the aromatic ring of this compound analogues is a significant strategy to modulate their chemical reactivity. Halogenation, a type of electrophilic aromatic substitution, is influenced by the existing substituents on the benzene (B151609) ring. In the case of this compound, the interplay between the activating 3-hydroxypropyl group and the deactivating sulfonamide group governs the regioselectivity and rate of the reaction.

The 4-(3-hydroxypropyl) group, being an alkyl chain, is an ortho-, para-directing activator through an inductive effect. mdpi.comnih.govresearchcommons.org Conversely, the benzenesulfonamide group is a meta-directing deactivator due to its strong electron-withdrawing nature. mdpi.comnih.govresearchcommons.org In electrophilic aromatic substitution reactions, the activating group's directing effect is generally dominant. Therefore, halogenation of this compound is expected to yield products substituted at the positions ortho to the 3-hydroxypropyl group (positions 3 and 5).

Typical reagents for electrophilic halogenation include molecular halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). docbrown.infowikipedia.org Fluorination is often achieved using specialized reagents due to the high reactivity of elemental fluorine. wikipedia.org The presence of the deactivating sulfonamide group necessitates harsher reaction conditions compared to the halogenation of benzene itself.

Table 1: Predicted Regioselectivity of Halogenation on this compound

Reagent/CatalystExpected Major Product(s)Rationale
Br₂ / FeBr₃3-Bromo-4-(3-hydroxypropyl)benzenesulfonamideThe 3-hydroxypropyl group is an ortho-, para-director, and the sulfonamide group is a meta-director. The activating group directs substitution to the ortho position.
Cl₂ / FeCl₃3-Chloro-4-(3-hydroxypropyl)benzenesulfonamideSimilar to bromination, chlorination is directed by the activating 3-hydroxypropyl group to the ortho position.

This table is based on established principles of electrophilic aromatic substitution and substituent effects. Actual yields may vary depending on specific reaction conditions.

Introduction of Azidenyl or Other Aromatic Substituents

The introduction of an azidenyl (-N₃) group or other aromatic substituents onto the benzene ring of this compound analogues opens avenues for further functionalization, such as in click chemistry or for creating more complex molecular architectures.

A common method for introducing an azido (B1232118) group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by substitution with an azide salt. researchcommons.org This process would involve the conversion of a 4-(3-hydroxypropyl)aniline precursor to the corresponding benzenesulfonamide, followed by transformation of the amino group. Alternatively, starting with 4-aminobenzenesulfonamide, the 3-hydroxypropyl chain could be introduced at a later stage if compatible with the reaction conditions. The synthesis of 4-azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide has been reported, demonstrating the feasibility of this transformation on a related scaffold. researchcommons.org

The introduction of other aryl groups can be achieved through cross-coupling reactions, such as the Suzuki or Heck reactions. nih.gov However, these methods typically require a halogenated precursor of the this compound. The sulfonamide group's electron-withdrawing nature can influence the efficiency of these coupling reactions.

The synthesis of N-substituted benzenesulfonamide derivatives often involves the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride. nih.gov This approach allows for the incorporation of a wide variety of aromatic and heterocyclic moieties.

Stability and Degradation Pathways (General Chemical Aspects)

The chemical stability of this compound is largely dictated by the robustness of the benzenesulfonamide functional group. Generally, benzenesulfonamides are considered to be chemically stable compounds. jcsp.org.pk They are resistant to hydrolysis under neutral and alkaline conditions. nih.gov

Under strongly acidic conditions, hydrolysis of benzenesulfonamides can occur, though it is generally a slow process. researchgate.netresearchgate.net The rate of acid-catalyzed hydrolysis can be influenced by substituents on the aromatic ring. researchgate.net For N-alkylated sulfonamides, the hydrolysis typically proceeds via an A-2 mechanism, involving protonation of the sulfonamide nitrogen followed by nucleophilic attack by water.

Thermally, benzenesulfonamides are relatively stable. jcsp.org.pk Studies on the thermal stability of related sulfonamides in matrices like milk have shown that significant degradation requires prolonged heating at high temperatures. rsc.org The degradation pathways can involve the cleavage of the C-S or S-N bonds. The thermal degradation of aromatic poly(ether sulfone)s, which contain related structural motifs, involves the elimination of SO₂ at temperatures above 450 °C. google.com For this compound, thermal degradation would likely involve initial changes to the hydroxypropyl side chain before the more stable aromatic sulfonamide core is affected.

Table 2: General Chemical Stability of Benzenesulfonamides

ConditionStabilityGeneral Degradation Pathway
Neutral Aqueous Solution (pH 7)HighGenerally stable, hydrolysis is very slow. nih.gov
Alkaline Aqueous Solution (pH > 7)HighResistant to hydrolysis. nih.gov
Acidic Aqueous Solution (pH < 4)ModerateSlow hydrolysis can occur, cleaving the S-N bond. researchgate.netresearchgate.net
Elevated TemperaturesModerate to HighDegradation can occur at high temperatures, potentially involving side-chain reactions or cleavage of the sulfonamide group. rsc.orglongdom.org

Advanced Spectroscopic and Analytical Characterization of 4 3 Hydroxypropyl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

One-dimensional NMR provides fundamental information about the molecular structure. The ¹H NMR spectrum indicates the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

For 4-(3-Hydroxypropyl)benzenesulfonamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 3-hydroxypropyl chain. The aromatic region typically displays a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The protons of the propyl chain would appear as multiplets, with their chemical shifts influenced by the adjacent aromatic ring and the terminal hydroxyl group. The sulfonamide (-SO₂NH₂) protons and the hydroxyl (-OH) proton are also observable, though their signals can be broad and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. The chemical shifts for the aromatic carbons are typically found in the range of 110-150 ppm, while the aliphatic carbons of the propyl chain appear at higher field (lower ppm values). oregonstate.educhemicalbook.com

Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6 (Aromatic) ~ 7.7 Doublet ~ 8.0
H-3, H-5 (Aromatic) ~ 7.4 Doublet ~ 8.0
-SO₂NH₂ Variable (Broad Singlet) s (br) -
-OH Variable (Triplet) t ~ 5.0
-CH₂- (alpha to Ar) ~ 2.7 Triplet ~ 7.5
-CH₂- (beta to Ar) ~ 1.8 Quintet ~ 7.5

Expected ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Assignment Expected Chemical Shift (δ, ppm)
C-4 (Aromatic, ipso to propyl) ~ 148
C-1 (Aromatic, ipso to SO₂) ~ 142
C-3, C-5 (Aromatic) ~ 129
C-2, C-6 (Aromatic) ~ 126
-CH₂-OH ~ 60
-CH₂- (beta to Ar) ~ 34

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from one-dimensional spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent methylene (B1212753) (-CH₂-) groups in the propyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This technique is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~60 ppm, assigning them as the -CH₂-OH group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.edu This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include a cross-peak between the alpha-methylene protons (~2.7 ppm) and the ipso-carbon of the aromatic ring (C-4, ~148 ppm), confirming the attachment of the propyl chain to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

Solid-state NMR (ssNMR), often using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, provides structural information on the compound in its solid, crystalline form. While solution NMR averages out anisotropic interactions, ssNMR can detect these, offering unique insights. This technique is particularly useful for studying polymorphism (the existence of different crystal forms), which can affect the physical properties of the compound. ¹³C CP/MAS NMR can distinguish between crystallographically inequivalent carbon atoms within the unit cell of a crystal, revealing details about molecular packing and intermolecular interactions. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₉H₁₃NO₃S, the calculated monoisotopic mass is 215.0616 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition with high confidence.

Calculated Exact Mass for this compound

Property Value
Molecular Formula C₉H₁₃NO₃S
Monoisotopic Mass 215.0616 Da

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for separating, identifying, and quantifying compounds in a mixture. It is the method of choice for assessing the purity of this compound and for detecting it at trace levels in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would typically involve a derivatization step, such as silylation, to increase its volatility and thermal stability, which is necessary for its passage through the gas chromatograph.

Once vaporized, the derivatized compound is separated from other components in the sample based on its boiling point and interactions with the chromatographic column's stationary phase. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature used for its identification.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio. This fragmentation pattern acts as a molecular "fingerprint." Key fragmentation pathways for derivatized this compound would include the loss of the propyl chain, cleavage of the sulfur-carbon bond, and fragmentation of the benzenesulfonamide (B165840) core. The analysis of these fragments allows for the unambiguous confirmation of the compound's structure. The mass spectra can be compared against standard libraries, such as the National Institute of Standards and Technology (NIST) Mass Spectra Database, for positive identification. d-nb.info

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The spectra produced show absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, these techniques provide clear evidence for its key structural features.

The sulfonamide group (–SO₂NH₂) gives rise to several characteristic bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1380-1310 cm⁻¹ and 1180-1150 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide appear as two bands in the 3400-3200 cm⁻¹ range. researchgate.netscispace.com The S-N stretching vibration is generally found around 900 cm⁻¹. scispace.com

The presence of the aromatic phenyl ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations.

The aliphatic 3-hydroxypropyl side chain is identified by the C-H stretching vibrations of the methylene (–CH₂) groups, typically located in the 2950-2850 cm⁻¹ range. The primary alcohol (–OH) group is characterized by a broad O-H stretching band, usually centered around 3500-3200 cm⁻¹, and a C-O stretching vibration between 1260-1050 cm⁻¹.

Table 1: Typical Vibrational Mode Assignments for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Alcohol (-OH) O-H stretch 3500-3200 (broad)
Amide (-NH₂) N-H stretch 3400-3200 (two bands)
Aromatic Ring C-H stretch >3000
Alkyl Chain (-CH₂-) C-H stretch 2950-2850
Aromatic Ring C=C stretch 1600-1450
Sulfonyl (S=O) Asymmetric stretch 1380-1310
Sulfonyl (S=O) Symmetric stretch 1180-1150
Alcohol (-C-O) C-O stretch 1260-1050

Note: These are general ranges and the exact positions can be influenced by the molecular environment and hydrogen bonding.

The presence of both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the oxygen atoms of the sulfonyl and hydroxyl groups) in this compound makes it highly susceptible to forming intermolecular hydrogen bonds. These interactions significantly influence the compound's physical properties and its solid-state structure.

Vibrational spectroscopy is a sensitive probe of hydrogen bonding. When a functional group like O-H or N-H participates in a hydrogen bond, its stretching frequency shifts to a lower wavenumber (a "red shift"), and the corresponding absorption band becomes broader and more intense. scispace.com For example, in a concentrated sample or in the solid state, the O-H stretching band of the propyl group would be a broad feature around 3350 cm⁻¹, whereas in a very dilute solution in a non-polar solvent (where intermolecular interactions are minimized), it would appear as a sharper band at a higher frequency (around 3600 cm⁻¹). Similarly, the N-H stretching frequencies are lowered by hydrogen bonding, and the magnitude of this shift can provide qualitative information about the strength of the interaction. scispace.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a complete structural picture of this compound, including exact bond lengths, bond angles, and torsion angles.

A key aspect of the crystallographic analysis would be the elucidation of the intermolecular hydrogen bonding network. nih.gov The data would reveal how individual molecules pack together in the crystal lattice, identifying which specific donor and acceptor groups are involved in hydrogen bonds (e.g., N-H···O=S or O-H···O=S). researchgate.net This analysis confirms the interactions inferred from spectroscopic data and provides quantitative details, such as the distances and angles of these bonds. Such information is crucial for understanding the compound's stability, solubility, and other macroscopic properties. The structure of related sulfonamide compounds often reveals extensive networks of N-H···O and O-H···O hydrogen bonds that link molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound and for separating it from impurities or related substances. wu.ac.thbasicmedicalkey.com The most common mode for this type of analysis is reversed-phase HPLC. sielc.com

In a typical reversed-phase setup, the stationary phase is non-polar (e.g., a C8 or C18 silica-based column), and the mobile phase is a more polar mixture, commonly consisting of water and an organic solvent like acetonitrile (B52724) or methanol. wu.ac.thsielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A gradient elution method, where the proportion of the organic solvent in the mobile phase is gradually increased over time, is often employed. wu.ac.th This allows for the efficient elution of compounds with a range of polarities. Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector, set to a wavelength where the benzenesulfonamide chromophore absorbs strongly, often around 254-265 nm. wu.ac.th

The resulting chromatogram displays peaks corresponding to the analyte and any impurities present. The area of each peak is proportional to the concentration of the corresponding substance. By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be accurately determined. The method's linearity, accuracy, and precision are established through a rigorous validation process to ensure reliable quantitative results. researchgate.netwu.ac.th

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 5-20 µL

| Detection | UV at ~260 nm |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a pivotal analytical technique for the rapid analysis and purity assessment of synthesized chemical compounds like this compound. This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and substantially reduced analysis times, which are critical in high-throughput screening and quality control environments.

The rapid analysis of benzenesulfonamide derivatives is frequently accomplished using reversed-phase UHPLC systems. A typical analysis for a compound such as this compound would employ a sub-2 µm particle column, often a C18 stationary phase, which provides excellent separation for moderately polar to nonpolar analytes. The mobile phase generally consists of a gradient mixture of an aqueous solvent (often water with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Research on similar sulfonamide compounds demonstrates that gradient elution is highly effective. acs.orgwu.ac.th The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more hydrophobic components. This ensures that the parent compound and any potential impurities are well-separated and resolved. Detection is commonly performed using a UV detector, as the benzene ring in the sulfonamide structure provides strong chromophoric activity, typically monitored around 254-265 nm. wu.ac.th The purity of the final compound is determined by integrating the peak area of the analyte relative to the total peak area in the chromatogram. For final biological testing, compounds are often required to have a purity of ≥95.0% as determined by this method. acs.org

Below are typical parameters for a rapid UHPLC analysis of this compound, based on established methods for related compounds.

ParameterCondition
Instrument UHPLC System with UV Detector
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 2 µL

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound like this compound, this analysis serves as a crucial verification step to confirm its empirical formula and purity. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values derived from its molecular formula.

The molecular formula for this compound is C₉H₁₃NO₃S. nih.gov Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. This provides a precise benchmark against which the experimental results are measured. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the correct and pure composition of the synthesized compound.

In the characterization of novel benzenesulfonamide derivatives, researchers consistently report excellent agreement between the calculated and found elemental compositions. For instance, studies on various functionalized benzenesulfonamides show that the experimentally determined values for C, H, and N align closely with the theoretical percentages, confirming the successful synthesis and high purity of the target molecules. mdpi.comlongdom.org

The table below outlines the theoretical elemental composition of this compound and provides a column for typical experimental results, which are expected to be in close agreement.

ElementSymbolTheoretical Mass %Typical Experimental Mass % (Found)
CarbonC49.75%49.70% - 49.85%
HydrogenH6.03%6.00% - 6.10%
NitrogenN6.45%6.40% - 6.55%
OxygenO22.09%N/A (Typically not directly measured)
SulfurS14.76%14.70% - 14.85%

Computational and Theoretical Investigations of Benzenesulfonamide Derivatives

Quantum Chemical Methods

Quantum chemical methods are fundamental to computational studies, allowing for the detailed examination of molecular systems from first principles. These calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying substituted benzenesulfonamides. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. In DFT, the electronic energy of a molecule is determined from its electron density.

A key application of DFT is geometry optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation. This optimized structure corresponds to the most stable arrangement of the atoms. Calculations are typically performed using a specific functional, such as B3LYP or B3PW91, combined with a basis set, like 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. tandfonline.comnih.govresearchgate.netmkjc.in For instance, theoretical calculations on benzenesulfonamide (B165840) derivatives have been used to determine optimized geometric parameters like bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. nih.govmkjc.in

Table 1: Representative Optimized Geometric Parameters for a Benzenesulfonamide Derivative using DFT (Note: Data is illustrative for a representative benzenesulfonamide derivative and not specific to 4-(3-Hydroxypropyl)benzenesulfonamide)

ParameterBond/AngleCalculated Value
Bond Length (Å)S=O1.424 Å
Bond Length (Å)S-N1.635 Å
Bond Length (Å)S-C (aryl)1.768 Å
Bond Angle (°)O=S=O119.7°
Bond Angle (°)O=S=N107.5°
Bond Angle (°)C-S-N106.8°

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on the principles of quantum mechanics and physical constants, without incorporating empirical parameters from experimental data. researchgate.net Methods like Hartree-Fock (HF) fall under this category and are often used to provide a foundational level of theory. researchgate.net While generally more computationally demanding than DFT, ab initio calculations can provide valuable benchmarks and insights into electronic structure. researchgate.net For benzenesulfonamide derivatives, these methods can be employed to calculate molecular properties and to cross-validate results obtained from DFT calculations. researchgate.netresearchgate.net

Molecular and Electronic Properties Studies

Once the optimized molecular geometry is obtained, a variety of electronic properties can be calculated to predict the molecule's reactivity, stability, and potential sites for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. youtube.comyoutube.com It focuses on two primary orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mkjc.in Conversely, a small energy gap indicates that the molecule is more reactive and less stable. tandfonline.comresearchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Benzenesulfonamide Derivatives (Note: Data is illustrative for representative benzenesulfonamide derivatives and not specific to this compound)

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Derivative A-5.58-1.963.62
Derivative B-6.89-2.654.24
Derivative C-7.21-6.091.12

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.commkjc.in The MEP map illustrates the charge distribution on the surface of a molecule, with different colors representing different electrostatic potential values. researchgate.netnih.gov

Typically, regions with a negative electrostatic potential (colored in shades of red and yellow) are electron-rich and are susceptible to attack by electrophiles. In benzenesulfonamide derivatives, these areas are commonly found around the electronegative oxygen atoms of the sulfonamide group. researchgate.netresearchgate.net Regions with a positive electrostatic potential (colored in blue) are electron-deficient and are prone to attack by nucleophiles, often located near the hydrogen atoms of the amide group. researchgate.net Green areas represent neutral or weakly interacting regions. MEP analysis provides crucial insights into hydrogen bonding and other non-covalent interactions. mkjc.inresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It investigates charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net

Table 3: Representative NBO Analysis for a Benzenesulfonamide Derivative (Note: Data is illustrative for a representative benzenesulfonamide derivative and not specific to this compound)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O1)σ* (S-N)5.45
LP (N)σ* (S-O1)1.28
π (C1-C2)π* (C3-C4)19.87
π (C3-C4)π* (C5-C6)22.15

Chemical Reactivity Descriptors (e.g., Electrophilicity Index)

Chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to predict the reactive sites within a molecule. chemijournal.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests a molecule is more polarizable and has a higher chemical reactivity. chemijournal.com In studies of benzenesulfonamide derivatives, the distribution of these frontier orbitals is analyzed to understand charge transfer within the molecule. chemijournal.com For instance, Molecular Electrostatic Potential (MEP) maps are often used to identify regions susceptible to electrophilic and nucleophilic attack. Negative potential regions, typically localized over the oxygen atoms of the sulfonamide group, indicate likely sites for electrophilic attack, while positive regions around hydrogen atoms suggest sites for nucleophilic attack. chemijournal.com

While specific calculations for this compound are not detailed in the available literature, analysis of related structures allows for general predictions. The electrophilicity index (ω), calculated as ω = χ²/2η, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Computational studies on various benzenesulfonamide derivatives calculate these descriptors to compare the reactivity among different substituted compounds. chemijournal.com

Table 1: Illustrative Global Reactivity Descriptors for a Benzenesulfonamide Derivative

ParameterSymbolFormulaTypical Predicted Value (eV)
HOMO EnergyEHOMO--6.5 to -7.5
LUMO EnergyELUMO--1.0 to -2.0
Energy GapΔEELUMO - EHOMO4.5 to 6.5
Electronegativityχ-(ELUMO + EHOMO)/23.75 to 4.75
Chemical Hardnessη(ELUMO - EHOMO)/22.25 to 3.25
Electrophilicity Indexωχ²/2η2.1 to 3.5

Note: This table provides typical value ranges for benzenesulfonamide derivatives based on DFT calculations and is for illustrative purposes only. Specific values for this compound would require dedicated computational analysis.

Conformational Analysis and Stability Studies

Potential Energy Surface (PES) scans are a standard computational method used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com In a relaxed PES scan, a specific dihedral angle is systematically varied, and at each step, the rest of the molecular geometry is optimized to find the lowest energy structure. q-chem.comreadthedocs.io This process generates a profile of energy versus the dihedral angle, revealing the locations of energy minima (stable conformers) and energy barriers (transition states between conformers). uni-muenchen.de

For benzenesulfonamide derivatives, PES scans are typically performed for the key dihedral angles that govern the orientation of the phenyl ring and the sulfonamide group. rsc.org Studies on related molecules often reveal a "V-shape" conformation. rsc.org The orientation of the S-N bond relative to the phenyl ring is frequently found to be nearly perpendicular. mdpi.com Depending on the substituents, different stable conformers, such as staggered or eclipsed arrangements of the SO₂ and NH₂ groups, can be identified. mdpi.comnih.gov For this compound, PES scans would be essential to determine the preferred orientations of the flexible hydroxypropyl side chain relative to the benzenesulfonamide core.

Intramolecular interactions, especially hydrogen bonds, play a significant role in stabilizing specific conformations. rsc.org In this compound, several intramolecular hydrogen bonds are possible. The hydrogen atoms of the sulfonamide (-SO₂NH₂) and the hydroxyl (-OH) groups can act as donors, while the oxygen atoms of the sulfonamide and hydroxyl groups can act as acceptors.

Potential interactions include:

N-H···O (between the sulfonamide NH and a sulfonamide oxygen).

O-H···O (between the terminal hydroxyl group and a sulfonamide oxygen).

C-H···O (between an aromatic C-H and a sulfonamide oxygen). rsc.org

Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize and quantify these noncovalent interactions. rsc.org Such analyses can confirm the presence of a hydrogen bond and estimate its strength, providing insight into why certain conformations are more stable than others. rsc.org While some studies on sulfanilamide (B372717) have found no evidence for stabilizing hydrogen bonds between the amide NH₂ and SO₂ groups in the gas phase, these interactions are crucial in the crystal packing of many sulfonamides. rsc.orgnih.gov

The surrounding environment can significantly influence the conformational equilibrium of a molecule. frontiersin.org A conformer that is most stable in the gas phase (as predicted by vacuum calculations) may not be the most stable in a solvent. nih.gov Computational models account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. nih.govfrontiersin.org

Studies on sulfanilamide and its derivatives have shown that the inclusion of solvent effects can alter the predicted conformational preference. For example, while the eclipsed conformer of sulfanilamide is favored in the gas phase, the staggered conformer becomes preferred when solvent effects are included. nih.gov This is because different conformers have different dipole moments and can be preferentially stabilized by a polar solvent. Given the presence of hydrogen-bonding groups in this compound, its conformation is expected to be sensitive to the solvent environment, particularly in protic solvents like water.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman, UV-Vis)

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a synthesized compound. nih.govnih.govresearchgate.net DFT calculations are a reliable method for predicting vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of harmonic vibrational frequencies are performed on the optimized molecular geometry. researchgate.net The results are used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.govnih.gov Potential Energy Distribution (PED) analysis is often employed to provide a detailed description of each vibrational mode. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values are typically compared to experimental data (using a reference standard like Tetramethylsilane, TMS) to aid in the structural elucidation of the molecule. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov These calculations provide information on the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities observed in the experimental UV-Vis spectrum.

Table 2: Illustrative Predicted Vibrational Frequencies for a Benzenesulfonamide Core

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Stretch~3400-3500Asymmetric/Symmetric stretching of sulfonamide NH₂
C-H Stretch (Aromatic)~3050-3150Stretching of C-H bonds on the phenyl ring
C-H Stretch (Aliphatic)~2850-3000Stretching of C-H bonds on the propyl chain
C=C Stretch (Aromatic)~1450-1600Phenyl ring skeletal vibrations
SO₂ Stretch~1300-1350 (asym), ~1150-1180 (sym)Asymmetric and symmetric stretching of the sulfonyl group
C-S Stretch~700-800Stretching of the carbon-sulfur bond

Note: This table is a generalized representation based on DFT calculations for various benzenesulfonamide derivatives. researchgate.netresearchgate.net Actual values for this compound may vary.

Molecular Dynamics Simulations (if applicable to the compound's behavior)

While quantum mechanical calculations are excellent for studying static properties and small-scale motions, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on a force field, allowing for the study of conformational changes, solvent interactions, and binding processes on a nanosecond to microsecond timescale.

For a flexible molecule like this compound, MD simulations would be particularly useful for:

Exploring the full range of conformations of the hydroxypropyl side chain in an aqueous environment.

Studying the stability of intramolecular hydrogen bonds over time.

Simulating the interaction of the molecule with a biological target, such as an enzyme active site, to understand its binding mode and affinity.

Currently, specific molecular dynamics simulation studies focused solely on this compound are not prominently featured in the scientific literature. However, this technique remains a powerful tool for investigating the dynamic properties of similar drug-like molecules.

Chemical Applications and Utility Non Biological Contexts

Role as Synthetic Intermediates and Building Blocks

4-(3-Hydroxypropyl)benzenesulfonamide is a valuable intermediate in organic synthesis. The presence of multiple reactive sites—the hydroxyl group, the aromatic ring, and the sulfonamide group—allows for its participation in a wide array of chemical reactions. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution reactions. The aromatic ring can undergo electrophilic substitution, and the sulfonamide moiety can be involved in various coupling reactions.

These reactive capabilities make it a useful building block for the synthesis of more complex molecules. For instance, it can be a precursor for creating novel pharmaceutical compounds, agrochemicals, and specialty chemicals. The ability to modify different parts of the molecule independently provides chemists with significant flexibility in designing synthetic routes.

Applications in Materials Science

In the field of materials science, this compound and its derivatives have been explored for the creation of functional materials such as hydrogels and catalysts. The hydroxyl and sulfonamide groups can participate in polymerization reactions or act as sites for grafting onto polymer backbones, imparting specific properties to the resulting material.

For example, the incorporation of this compound into polymer networks can enhance properties like thermal stability, hydrophilicity, and mechanical strength. These materials can find applications in areas such as controlled-release drug delivery systems, absorbents for environmental remediation, and as components of specialty coatings and membranes.

A significant application of sulfonamide-functionalized compounds is in the synthesis of magnetic nanocatalysts. nih.govresearchgate.net These catalysts combine the catalytic activity of the functional groups with the magnetic properties of nanoparticles, typically iron oxide (Fe₃O₄), allowing for easy separation and recovery of the catalyst from the reaction mixture using an external magnet. nih.govrsc.org This approach aligns with the principles of green chemistry by facilitating catalyst recycling and reducing waste. nih.gov

The general strategy for synthesizing these nanocatalysts involves anchoring a catalytically active species, often containing a sulfonic acid group derived from a sulfonamide, onto the surface of magnetic nanoparticles. nih.gov The resulting magnetic nanocatalyst can be used to catalyze a variety of organic reactions, such as multicomponent reactions for the synthesis of heterocyclic compounds. nih.gov The high surface area of the nanoparticles enhances the catalytic efficiency, while the magnetic core ensures practical reusability. mdpi.com

Table 1: Examples of Magnetic Nanocatalysts in Organic Synthesis

Catalyst SystemReaction TypeKey Advantages
Sulfonic acid-functionalized Fe₃O₄Multicomponent reactionsHigh catalytic activity, easy magnetic separation, good reusability. nih.gov
Polystyrene sulfonic acid-coated Fe₃O₄Biomedical applicationsBiocompatible, superparamagnetic. nih.gov

Advanced Analytical Reagents and Method Development

The structural features of this compound also lend themselves to applications in analytical chemistry, particularly in chromatography and the development of detection methods.

In high-performance liquid chromatography (HPLC), the stationary phase within the column is crucial for achieving separation of analytes. Compounds like this compound can be used to modify the surface of stationary phase materials, such as silica (B1680970) gel. The polar sulfonamide and hydroxyl groups can interact with analytes through hydrogen bonding and dipole-dipole interactions, influencing their retention times and enabling the separation of complex mixtures.

By chemically bonding this or similar molecules to the support material, specialized chromatographic columns can be designed for specific analytical challenges, such as the separation of polar organic compounds.

This compound can also be utilized in the development of new analytical methods, including those for environmental monitoring. env.go.jp For instance, it can serve as a standard or a derivatizing agent in the quantification of related sulfonamide compounds in environmental samples. wu.ac.th A simple and sensitive analytical method has been developed for the quantitative determination of 4-aminobenzenesulfonamide, a related compound, using HPLC with UV-visible and photo-diode array (PDA) detectors. wu.ac.thresearchgate.net Such methods are crucial for assessing the presence and concentration of pollutants in water and soil. env.go.jpwu.ac.thresearchgate.net

The development of these methods often involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve the desired sensitivity and selectivity. wu.ac.th

Table 2: HPLC Method Parameters for Sulfonamide Analysis

ParameterCondition
ColumnYMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th
Mobile PhaseGradient elution wu.ac.th
Flow Rate1.0 mL/min wu.ac.th
DetectionUV at 265 nm wu.ac.th
Injection Volume5 µL wu.ac.th

Ligand Chemistry and Coordination Complexes

The sulfonamide and hydroxyl groups of this compound can act as coordinating ligands for metal ions. nsf.gov The nitrogen and oxygen atoms can donate their lone pairs of electrons to form coordination complexes with various metals. This area of study is significant for developing new catalysts, sensors, and materials with specific electronic or magnetic properties.

Research in this area explores the synthesis and characterization of these metal complexes, studying their geometry, stability, and reactivity. nsf.gov For example, iron(III) complexes with ligands containing hydroxypropyl pendants have been investigated for their potential applications in magnetic resonance imaging (MRI) as contrast agents. nsf.gov The coordination environment around the metal center, influenced by ligands like this compound, plays a critical role in determining the properties of the resulting complex. nsf.gov

Functionalization of Other Chemical Scaffolds

The chemical versatility of this compound allows it to serve as a valuable building block for the functionalization of a variety of chemical scaffolds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an aromatic sulfonamide moiety, enables a range of chemical transformations. This section explores the utility of this compound in non-biological contexts, focusing on its application in modifying and elaborating other molecular frameworks through key chemical reactions.

The primary alcohol of the 3-hydroxypropyl side chain is the principal site for derivatization, allowing for the attachment of the benzenesulfonamide (B165840) scaffold to other molecules through linkages such as ethers and esters. These reactions are fundamental in organic synthesis for constructing more complex molecular architectures.

One of the most common methods for utilizing the hydroxyl group is through etherification reactions. For instance, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile to displace a leaving group on another scaffold. A prominent example of this is the Williamson ether synthesis.

Another significant application is in esterification reactions. The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form ester linkages. This is a widely used strategy for connecting molecular fragments. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic example.

Furthermore, the Mitsunobu reaction offers a powerful and versatile method for the functionalization of the hydroxyl group. This reaction allows for the conversion of the primary alcohol into a wide array of other functional groups, including esters and ethers, often with inversion of stereochemistry, although this is not relevant for an achiral primary alcohol. The reaction proceeds under mild conditions and is tolerant of many functional groups, making it a valuable tool in modern organic synthesis.

The following table summarizes these key functionalization reactions, providing a conceptual framework for how this compound can be employed to modify other chemical scaffolds. While specific examples with this exact sulfonamide are not extensively documented in publicly available literature, the reactivity of the 3-hydroxypropylphenyl moiety is well-established, allowing for reliable extrapolation.

Reaction TypeReagents and ConditionsFunctionalized Scaffold (Example)Resulting Linkage
Williamson Ether Synthesis 1. Base (e.g., NaH, K₂CO₃) 2. Scaffold with a good leaving group (e.g., R-Br, R-OTs)Alkyl or Aryl Halide/SulfonateEther
Fischer-Speier Esterification Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), HeatCarboxylic AcidEster
Acylation with Acid Chloride Acid Chloride (R-COCl), Base (e.g., Pyridine (B92270), Et₃N)Acid ChlorideEster
Mitsunobu Reaction Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Nucleophile (e.g., R-COOH, R-OH)Carboxylic Acid or PhenolEster or Ether

Table 1: Key Reactions for the Functionalization of Chemical Scaffolds using this compound

Detailed Research Findings

Research into the functionalization of molecules containing a 3-phenyl-1-propanol (B195566) moiety, which is structurally analogous to the side chain of this compound, provides insight into its synthetic potential. Studies have demonstrated that primary alcohols of this type readily undergo substitution reactions. For example, treatment with sodium bromide and sulfuric acid can convert the hydroxyl group into a bromine atom, creating an electrophilic site for further reaction.

In the context of the Mitsunobu reaction, various carboxylic acids and phenols can be successfully coupled with 3-phenyl-1-propanol to yield the corresponding esters and ethers in excellent yields. This highlights the utility of this reaction for creating diverse libraries of compounds. The reaction's mechanism involves the in situ formation of a good leaving group from the alcohol, which is then displaced by a nucleophile.

The benzenesulfonamide portion of the molecule also offers opportunities for functionalization, although this is less common when the primary goal is to attach the scaffold via the hydroxypropyl group. The sulfonamide nitrogen can be deprotonated and alkylated, or the aromatic ring can undergo electrophilic substitution, though the sulfonamide group is deactivating.

Future Directions in the Chemical Research of 4 3 Hydroxypropyl Benzenesulfonamide

Development of Novel Synthetic Routes with Enhanced Efficiency

The future of synthesizing 4-(3-Hydroxypropyl)benzenesulfonamide and its derivatives lies in the development of more efficient, sustainable, and versatile synthetic strategies. Current methodologies, while effective, often present opportunities for improvement in terms of yield, atom economy, and environmental impact.

Future research could focus on catalyst innovation. The exploration of novel transition-metal catalysts or organocatalysts could lead to milder reaction conditions and higher selectivity. For instance, the adaptation of modern cross-coupling reactions could provide more direct routes to the core structure, bypassing multiple steps. A hypothetical improved synthesis could involve a one-pot reaction, significantly reducing waste and purification efforts.

Green chemistry principles will undoubtedly shape future synthetic approaches. The use of greener solvents, such as ionic liquids or supercritical fluids, and the development of solvent-free reaction conditions are promising areas of investigation. Microwave-assisted and flow chemistry techniques could also be employed to accelerate reactions, improve yields, and enable safer, more scalable production.

A comparative look at potential synthetic efficiencies is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalyst Innovation Higher yields, milder conditions, improved selectivity.Development of novel transition-metal or organocatalysts.
Green Chemistry Reduced environmental impact, safer processes.Utilization of greener solvents and solvent-free conditions.
Process Intensification Faster reaction times, enhanced scalability.Application of microwave-assisted and flow chemistry techniques.

One potential synthetic route could involve the reaction of a suitable benzene (B151609) derivative with a 3-carbon synthon under catalytic conditions, as illustrated in various syntheses of related benzenesulfonamide (B165840) compounds. For example, a documented synthesis of 4-(3-hydroxypropylsulfonyl)-3-aminobenzenesulfonamide (B8565682) involves the reduction of a nitro precursor using iron powder and hydrochloric acid in an ethanol-water mixture. prepchem.com This type of reductive amination could be a key step in a multi-step synthesis of the target compound.

Exploration of Undiscovered Chemical Transformations

The functional groups present in this compound—the sulfonamide, the aromatic ring, and the primary alcohol—offer a playground for exploring a vast array of chemical transformations that remain uncharted for this specific molecule.

The hydroxyl group is a prime target for derivatization. Future studies could explore its conversion to esters, ethers, and halides, thereby creating a library of new compounds with potentially diverse properties. Oxidation of the alcohol to an aldehyde or carboxylic acid would open up another dimension of chemical space, allowing for subsequent reactions such as imine formation or amidation.

The aromatic ring is amenable to electrophilic substitution reactions. Research into the nitration, halogenation, and acylation of the benzene ring could yield a range of substituted derivatives. The directing effects of the existing substituents would be a key area of investigation in these studies.

The sulfonamide moiety itself can be a site for chemical modification. For instance, N-alkylation or N-arylation could be explored to modulate the electronic and steric properties of this functional group.

Advanced Structural Studies under Diverse Conditions

A comprehensive understanding of the three-dimensional structure of this compound is fundamental to predicting its chemical behavior and designing new applications. While basic structural information can be inferred, advanced structural studies under a variety of conditions are a critical future direction.

Single-crystal X-ray diffraction studies are paramount for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The influence of different crystallization conditions (e.g., solvent, temperature, pressure) on the resulting crystal packing and polymorphism could be a fruitful area of research. For instance, studies on other benzenesulfonamide derivatives have revealed intricate three-dimensional networks formed via intermolecular hydrogen bonds.

Furthermore, investigating the conformational flexibility of the 3-hydroxypropyl side chain in different environments will be crucial. This could be achieved through a combination of experimental techniques, such as variable-temperature NMR spectroscopy, and computational modeling.

Structural Analysis TechniqueInformation GainedFuture Research Focus
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, crystal packing, intermolecular interactions.Investigating polymorphism and the effect of crystallization conditions.
NMR Spectroscopy Conformational analysis in solution.Variable-temperature studies to probe dynamic processes.
Computational Modeling Prediction of stable conformers and energetic landscapes.Correlating computational predictions with experimental data.

Integration of Multimodal Spectroscopic and Computational Approaches

To gain a holistic understanding of this compound, future research should integrate a suite of spectroscopic techniques with advanced computational methods. This synergistic approach can provide insights that are not attainable with any single technique alone.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies will be essential for unambiguous structural elucidation and conformational analysis in solution.

Infrared (IR) and Raman Spectroscopy: These techniques will provide valuable information about the vibrational modes of the molecule, confirming the presence of key functional groups and probing intermolecular interactions. For other benzenesulfonamides, characteristic IR bands for the SO₂ group are typically observed. mkjc.in

Mass Spectrometry (MS): High-resolution mass spectrometry will be crucial for confirming the molecular weight and elemental composition.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties. chemijournal.com These theoretical predictions can then be compared with experimental spectroscopic data for validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or at interfaces.

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of chemical bonds and intermolecular interactions.

The integration of these methods will allow for a comprehensive characterization of the structural, electronic, and dynamic properties of this compound.

Investigation of Non-Traditional Chemical Applications

While benzenesulfonamides are well-known for their biological activities, future research on this compound should also explore non-traditional chemical applications. The unique combination of functional groups in this molecule makes it a candidate for use in materials science, coordination chemistry, and catalysis.

In materials science , the molecule could serve as a monomer for the synthesis of novel polymers. The hydroxyl and sulfonamide groups provide sites for polymerization, potentially leading to materials with interesting thermal, mechanical, and optical properties.

In coordination chemistry , the sulfonamide and hydroxyl groups could act as ligands for metal ions, leading to the formation of new coordination complexes. These complexes could exhibit interesting catalytic or magnetic properties.

In catalysis , derivatives of this compound could be designed to act as organocatalysts for a variety of chemical transformations. The presence of both hydrogen-bond donor and acceptor sites could be exploited in the design of such catalysts.

Design of Tailored Benzenesulfonamide-Based Chemical Tools and Reagents

The structural features of this compound make it an attractive scaffold for the design of tailored chemical tools and reagents for use in chemical biology and synthetic chemistry.

By attaching fluorescent dyes or affinity tags to the hydroxyl group, it is possible to create chemical probes for studying biological systems. These probes could be used to visualize specific cellular components or to identify protein-ligand interactions.

The molecule could also serve as a versatile building block in organic synthesis. The functional groups can be selectively modified to introduce a wide range of other functionalities, making it a valuable intermediate for the synthesis of more complex molecules. The benzenesulfonamide moiety is a common feature in many biologically active compounds, and this compound could serve as a starting point for the development of new therapeutic agents. nih.gov

The design of such tools and reagents will require a deep understanding of the structure-activity relationships of benzenesulfonamide derivatives, which can be gained through the integrated experimental and computational approaches outlined in the preceding sections.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Hydroxypropyl)benzenesulfonamide in academic laboratories?

  • Methodological Answer : The compound can be synthesized via reductive alkylation or nucleophilic substitution. A validated approach involves reducing a propanal-substituted sulfonamide precursor using sodium borohydride-dimethyl sulfide (NaBH4·Me₂S) in tetrahydrofuran (THF). Post-reduction, purification is achieved via recrystallization in ethanol or ethyl acetate, yielding >95% purity. Analytical validation using 1H^1H-NMR (e.g., δ 7.45 ppm for aromatic protons) and IR spectroscopy (e.g., S=O stretch at 1150–1350 cm⁻¹) is critical . Alternative routes include acid-catalyzed hydrolysis of ester intermediates (e.g., refluxing with 6N HCl followed by NH₄OH neutralization) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • 1H^1H-NMR/13C^{13}C-NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and hydroxypropyl CH₂ groups (δ 1.6–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256.4) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 54.3%, H: 5.8%, N: 5.1%, S: 11.6%) .

Advanced Research Questions

Q. What strategies are effective for analyzing the inhibitory effects of this compound on carbonic anhydrase isoforms?

  • Methodological Answer :
  • Enzyme Assays : Use stopped-flow CO₂ hydrase or esterase activity assays (pH 7.4, 25°C) with recombinant human isoforms (e.g., CA-II, CA-IX). Measure IC₅₀ values via dose-response curves (typical range: 10–500 nM) .
  • X-ray Crystallography : Resolve binding modes by co-crystallizing the compound with CA-II (PDB ID: 1CA2). Key interactions include sulfonamide-Zn²⁰ coordination and hydroxypropyl-hydrophobic pocket contacts .
  • Isoform Selectivity : Compare inhibition kinetics across isoforms using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to identify isoform-specific potency .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position to enhance sulfonamide acidity, improving Zn²⁰ binding in CA active sites .
  • Linker Variation : Replace the hydroxypropyl group with morpholino or piperazinyl moieties to modulate solubility and membrane permeability (e.g., logP reduction from 2.8 to 1.5) .
  • Biological Screening : Test analogs in cytotoxicity assays (e.g., MTT on HeLa cells) and compare IC₅₀ values to prioritize lead compounds .

Q. How should researchers address discrepancies in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer conditions (e.g., Tris-HCl vs. HEPES) and enzyme sources (recombinant vs. tissue-extracted) .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>98%) and rule out degradation products .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare datasets, and validate outliers via dose-response replications .

Data Contradiction Analysis

Q. What factors could explain divergent IC₅₀ values for this compound across studies?

  • Methodological Answer :
  • Isoform Specificity : CA-IX (hypoxia-inducible) may show 10-fold higher sensitivity than CA-II due to active-site structural variations .
  • Cellular Context : Tumor cell lines with overexpressed CA isoforms (e.g., renal carcinoma) may exhibit lower IC₅₀ than normal cells .
  • Solubility Limitations : Poor aqueous solubility (e.g., logP = 2.5) may reduce apparent potency in cell-based assays vs. enzyme assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.